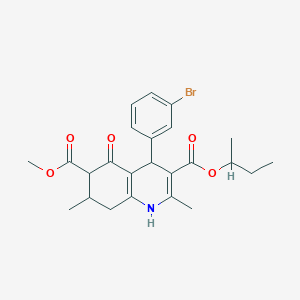![molecular formula C21H24FNO3 B6077908 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)
2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine involves the inhibition of specific enzymes and receptors that are involved in disease processes. The compound has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. Additionally, the compound has been shown to bind to and inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in Alzheimer's disease.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the accumulation of amyloid-beta plaques in Alzheimer's disease. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the cost of the compound, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine. One direction is the development of more efficient synthesis methods to reduce the cost of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and optimize its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 3-fluorobenzylamine, followed by the addition of morpholine and subsequent purification steps. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the accumulation of amyloid-beta plaques in Alzheimer's disease.
Propriétés
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-19-8-5-16(6-9-19)7-10-21(24)23-11-12-26-20(15-23)14-17-3-2-4-18(22)13-17/h2-6,8-9,13,20H,7,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYSZHJBYZNWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6077826.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6077841.png)
![(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6077844.png)
![1'-[(2E)-4-methyl-2-pentenoyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6077848.png)
![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
![3-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6077864.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[4-(3-methoxypropyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B6077875.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)